GGGDTDTC-Mc-vc-PAB-MMAE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

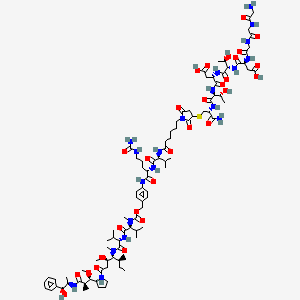

GGGDTDTC-Mc-vc-PAB-MMAE is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This compound incorporates the tubulin inhibitor monomethyl auristatin E as the cytotoxic component. Antibody-drug conjugates are a class of targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

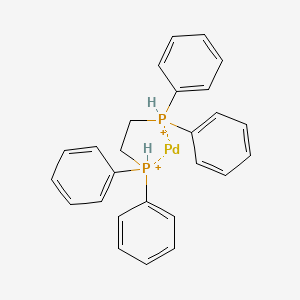

The synthesis of GGGDTDTC-Mc-vc-PAB-MMAE involves multiple steps, starting with the preparation of the linker and the cytotoxic drug. The linker, which includes a valine-citrulline dipeptide, is synthesized through standard peptide coupling reactions. The cytotoxic drug, monomethyl auristatin E, is prepared through a series of chemical transformations starting from natural products.

The final conjugation step involves linking the antibody to the drug-linker complex. This is typically achieved through a thiol-maleimide reaction, where the maleimide group on the linker reacts with a thiol group on the antibody, forming a stable thioether bond.

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the final product. The process involves large-scale synthesis of the linker and the cytotoxic drug, followed by conjugation to the antibody. The final product is purified using chromatography techniques and formulated for clinical use.

Analyse Chemischer Reaktionen

Types of Reactions

GGGDTDTC-Mc-vc-PAB-MMAE undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group on the linker reacts with thiol groups on the antibody.

Hydrolysis: The valine-citrulline linker is cleaved in the lysosomal environment of cancer cells, releasing the cytotoxic drug.

Common Reagents and Conditions

Thiol-Maleimide Reaction: This reaction is typically carried out in aqueous buffer at a pH of 6.5-7.5.

Peptide Coupling: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are used.

Major Products

The major product of these reactions is the antibody-drug conjugate, which consists of the antibody linked to the cytotoxic drug via the valine-citrulline linker.

Wissenschaftliche Forschungsanwendungen

GGGDTDTC-Mc-vc-PAB-MMAE has several scientific research applications:

Cancer Therapy: As a component of antibody-drug conjugates, it is used in targeted cancer therapies to deliver cytotoxic drugs directly to cancer cells.

Biological Research: It is used to study the mechanisms of drug delivery and the effects of cytotoxic drugs on cancer cells.

Pharmaceutical Development: It is used in the development of new antibody-drug conjugates for cancer therapy.

Wirkmechanismus

GGGDTDTC-Mc-vc-PAB-MMAE exerts its effects through the following mechanism:

Targeting: The antibody component of the conjugate binds to specific antigens on the surface of cancer cells.

Internalization: The antibody-drug conjugate is internalized into the cancer cell via endocytosis.

Release: The valine-citrulline linker is cleaved in the lysosomal environment, releasing the cytotoxic drug monomethyl auristatin E.

Cytotoxicity: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

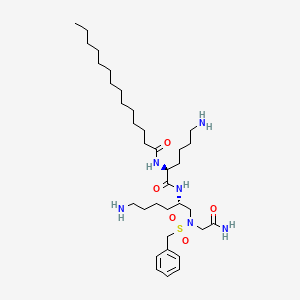

Valine-Citrulline-PAB-Monomethyl Auristatin E: Similar to GGGDTDTC-Mc-vc-PAB-MMAE, this compound also uses a valine-citrulline linker and monomethyl auristatin E as the cytotoxic component.

Maleimidocaproyl-Monomethyl Auristatin F: This compound uses a different linker but also incorporates a tubulin inhibitor as the cytotoxic component.

Uniqueness

This compound is unique due to its specific linker and the combination of the antibody and cytotoxic drug. The valine-citrulline linker provides stability in the bloodstream and ensures the release of the cytotoxic drug in the lysosomal environment of cancer cells. This targeted delivery mechanism minimizes damage to healthy cells and enhances the efficacy of the cancer therapy.

Eigenschaften

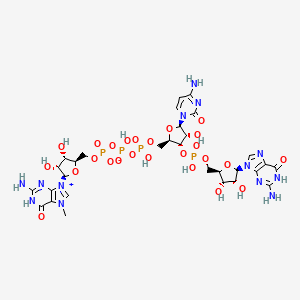

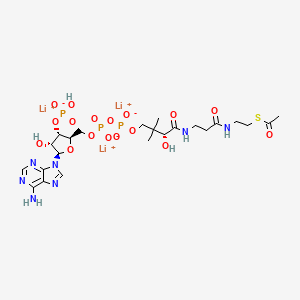

Molekularformel |

C93H146N20O29S |

|---|---|

Molekulargewicht |

2040.3 g/mol |

IUPAC-Name |

(3S)-3-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-amino-3-[1-[6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C93H146N20O29S/c1-17-50(8)78(63(140-15)40-69(120)112-37-25-29-62(112)80(141-16)51(9)82(128)100-52(10)79(126)56-26-20-18-21-27-56)110(13)91(137)74(48(4)5)107-89(135)77(49(6)7)111(14)93(139)142-45-55-31-33-57(34-32-55)101-83(129)58(28-24-35-97-92(96)138)103-86(132)73(47(2)3)106-65(116)30-22-19-23-36-113-70(121)41-64(90(113)136)143-46-61(81(95)127)105-88(134)76(54(12)115)109-85(131)60(39-72(124)125)104-87(133)75(53(11)114)108-84(130)59(38-71(122)123)102-68(119)44-99-67(118)43-98-66(117)42-94/h18,20-21,26-27,31-34,47-54,58-64,73-80,114-115,126H,17,19,22-25,28-30,35-46,94H2,1-16H3,(H2,95,127)(H,98,117)(H,99,118)(H,100,128)(H,101,129)(H,102,119)(H,103,132)(H,104,133)(H,105,134)(H,106,116)(H,107,135)(H,108,130)(H,109,131)(H,122,123)(H,124,125)(H3,96,97,138)/t50-,51+,52+,53+,54+,58-,59-,60-,61-,62-,63+,64?,73-,74-,75-,76-,77-,78-,79+,80+/m0/s1 |

InChI-Schlüssel |

MLCSFZSHQDQXFT-ZAURKMKJSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)CC(C4=O)SC[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)

![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)

![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)